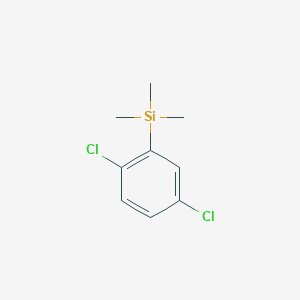

(2,5-Dichlorophenyl)trimethylsilane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12Cl2Si |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |

InChI Key |

FJXWTIQKURNUKX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,5 Dichlorophenyl Trimethylsilane and Its Derivatives

Direct Functionalization of Dihalogenated Aromatic Precursors

A primary and efficient route for the synthesis of (2,5-Dichlorophenyl)trimethylsilane involves the direct functionalization of 1,4-dichlorobenzene (B42874). This precursor is strategically chosen for its commercial availability and the specific electronic and steric environment provided by the two chlorine atoms, which can be exploited to achieve regioselective substitution. Methodologies under this category include regioselective metalation and palladium-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique in which a functional group on an aromatic ring directs deprotonation to its adjacent (ortho) position using a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high regioselectivity. organic-chemistry.org In the context of 1,4-dichlorobenzene, the chlorine atoms act as weak directing metalation groups (DMGs), guiding the lithiation to the C-2 position. organic-chemistry.org

The reaction of 1,4-dichlorobenzene with a strong organolithium base like n-butyllithium (n-BuLi) results in the deprotonation of the aromatic ring. The regioselectivity of this process is governed by the directing and inductive effects of the two chlorine substituents. The proton at the C-2 position (and the equivalent C-6 position) is the most acidic due to the cumulative electron-withdrawing inductive effect of the adjacent chlorine at C-1 and the chlorine at C-4. Consequently, treatment with n-butyllithium selectively abstracts this proton to form the thermodynamically favored 2,5-dichlorophenyllithium intermediate. arkat-usa.org This approach is favored over traditional electrophilic substitutions which often yield mixtures of ortho and para products. wikipedia.orgbaranlab.org

While alkyllithium reagents are common, sterically hindered and less nucleophilic lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are also potent reagents for deprotonation. uwindsor.canih.gov These bases can offer different reactivity and selectivity profiles compared to butyllithium (B86547). LiTMP, for instance, is known to have a greater thermodynamic driving force for metalation than LDA and can exhibit distinct regioselectivity, often targeting less sterically hindered sites. nih.gov However, for a substrate like 1,4-dichlorobenzene, the smaller and highly basic nature of n-BuLi is generally more effective for deprotonating the electronically activated but sterically accessible C-2 position. The bulkier nature of lithium amidates might impede their approach to the target proton, potentially leading to lower yields or slower reaction rates compared to n-butyllithium. The complex aggregation states of these bases in solution also play a critical role in their reactivity. nih.gov

Once the 2,5-dichlorophenyllithium intermediate is generated in situ, it is a potent nucleophile. The synthesis of the target compound is completed by quenching this intermediate with an electrophile. For the preparation of this compound, chlorotrimethylsilane (B32843) (TMSCl) is the electrophile of choice. The reaction proceeds via a nucleophilic attack of the carbanion on the silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. This trapping step is typically very efficient and proceeds in high yield. arkat-usa.org

| Step | Reagents | Solvent | Typical Temperature | Purpose |

|---|---|---|---|---|

| 1. Lithiation | 1,4-Dichlorobenzene, n-Butyllithium | Tetrahydrofuran (B95107) (THF) or Diethyl ether | -78 °C to 0 °C | Regioselective deprotonation to form 2,5-dichlorophenyllithium. |

| 2. Silylation | Chlorotrimethylsilane | Tetrahydrofuran (THF) or Diethyl ether | -78 °C to Room Temp. | Electrophilic trapping of the aryllithium intermediate. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods can be adapted to form the C-Si bond in this compound, typically by coupling a 2,5-dichlorophenyl-metal species with a trimethylsilyl (B98337) electrophile, or vice versa. These routes require the pre-synthesis of specific organometallic "building blocks."

Kumada-type Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For this synthesis, a 2,5-dichlorophenyl Grignard reagent could be coupled with a silyl (B83357) halide. A notable advancement is the development of a formal "silyl-Kumada" reaction, which enables the direct palladium-catalyzed coupling of silyl chlorides with Grignard reagents, overcoming the high strength of the Si-Cl bond. nih.gov

Negishi-type Coupling : The Negishi coupling utilizes an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The synthesis of the target compound would involve the reaction of a 2,5-dichlorophenylzinc halide with a trimethylsilyl halide, such as trimethylsilyl chloride, in the presence of a palladium catalyst. Organozinc reagents are known for their high functional group tolerance. wikipedia.org

Suzuki-Miyaura-type Coupling : The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling methods. nih.govnih.gov To form this compound, one could envision coupling 2,5-dichlorophenylboronic acid with a suitable trimethylsilyl halide or triflate under palladium catalysis.

| Reaction Type | 2,5-Dichlorophenyl Precursor | Trimethylsilyl Precursor | Key Advantage |

|---|---|---|---|

| Kumada | 2,5-Dichlorophenylmagnesium halide | Trimethylsilyl chloride | Utilizes readily prepared Grignard reagents. organic-chemistry.org |

| Negishi | 2,5-Dichlorophenylzinc halide | Trimethylsilyl chloride/bromide | High functional group tolerance and reactivity. wikipedia.org |

| Suzuki-Miyaura | 2,5-Dichlorophenylboronic acid | Trimethylsilyl halide/triflate | Stability and low toxicity of organoboron reagents. nih.gov |

Regioselective Metalation Strategies: Directed ortho-Metalation (DoM) and its Variants

Building Block Synthesis and Functional Group Interconversions

The successful implementation of the cross-coupling strategies outlined in section 2.1.2 is contingent upon the availability of the required organometallic or organoboron precursors. These "building blocks" are typically synthesized from common starting materials through functional group interconversions.

Synthesis of 2,5-Dichlorophenyl Grignard Reagent : This precursor for the Kumada coupling can be prepared from 1,2,4-trichlorobenzene via the reaction with magnesium metal. The higher reactivity of the chlorine atom at the 1-position facilitates the selective formation of the Grignard reagent.

Synthesis of 2,5-Dichlorophenylzinc Halide : The Negishi precursor is often prepared via transmetalation. First, 2,5-dichlorophenyllithium is generated from 1,4-dichlorobenzene as described in section 2.1.1.1. This organolithium species is then treated with a zinc salt, such as zinc chloride (ZnCl₂), to yield the desired organozinc reagent.

Synthesis of 2,5-Dichlorophenylboronic Acid : For the Suzuki-Miyaura coupling, the required boronic acid can also be synthesized from the 2,5-dichlorophenyllithium intermediate. The aryllithium is trapped with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to afford 2,5-dichlorophenylboronic acid.

These building block syntheses provide access to the key intermediates necessary for constructing this compound through the robust and versatile palladium-catalyzed cross-coupling methodologies.

Introduction of Trimethylsilyl Group onto Aromatic Acetylenes

The introduction of a trimethylsilyl (TMS) group onto aromatic acetylenes is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions, and can be easily removed under mild conditions. nih.govrsc.org One of the most prominent methods for achieving this transformation is the Sonogashira cross-coupling reaction. thieme-connect.com

This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne, such as trimethylsilylacetylene, with an aryl halide or triflate. petraresearch.comharvard.edu The presence of a copper(I) co-catalyst is often employed to facilitate the reaction. harvard.edu The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups.

A general scheme for the introduction of a trimethylsilyl group onto an aromatic ring via Sonogashira coupling is as follows:

Scheme 1: Sonogashira Coupling for the Synthesis of Aryl Trimethylsilylacetylenes

The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields. For instance, the use of a palladium(0) catalyst and an amine base, such as triethylamine or diisopropylamine, is common. harvard.edu

The utility of this methodology is highlighted in the synthesis of various polyethynyl aromatic compounds, which are precursors to high-carbon materials. harvard.edu For example, bromo- and iodoaromatic compounds react with trimethylsilylacetylene in the presence of a palladium(0) catalyst and copper(I) iodide in amine solvents to produce the corresponding (trimethylsilyl)ethynyl-substituted aromatics. harvard.edu

Table 1: Examples of Sonogashira Coupling for the Synthesis of Aryl Trimethylsilylacetylenes

| Aryl Halide | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Phenyl(trimethylsilyl)acetylene | >95 |

| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | (4-Nitrophenyl)(trimethylsilyl)acetylene | 85 |

Data compiled from representative literature procedures.

Formation of Organosilicon Sulfur Compounds via Silylated Thioethers

Organosilicon compounds containing sulfur moieties, such as thioethers, are of significant interest due to their unique properties and applications in materials science and as coupling agents. google.com The formation of these compounds can be achieved through various synthetic routes, including the reaction of silylated thioethers with electrophiles.

A key strategy involves the reaction of silyl enol ethers with silyl sulfides in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). This reaction leads to the formation of substituted vinyl sulfides. This method is versatile and can be applied to a range of linear and cyclic enol ethers, providing access to a wide variety of vinyl sulfides.

Furthermore, the reaction is regiospecific. For example, the reaction of 6-methyl-1-cycloexenyloxytrimethylsilane with PhSSiMe₃ yields 6-methyl-1-phenylthio-1-cyclohexene exclusively.

Another approach involves the thiol-ene "click" reaction, which has emerged as an efficient method for modifying organosilicon compounds. nih.gov This reaction involves the hydrothiolation of vinyl-substituted organosilanes with various functional thiols. The reaction typically proceeds with high regioselectivity, favoring the formation of the anti-Markovnikov product. nih.gov For instance, the hydrothiolation of tetravinylsilane with functional thiols results in a low content of the alpha-adduct, generally not exceeding 5%. nih.gov This selectivity is attributed to both chemical and steric factors, as the bulky substituents on the silicon atom hinder the approach of the sulfur atom to the alpha position. nih.gov

Table 2: Examples of Thiol-Ene Reactions for the Synthesis of Organosilicon Sulfur Compounds

| Vinylsilane | Thiol | Initiator | Product |

|---|---|---|---|

| Tetravinylsilane | 1-Thioglycerol | UV light | Tetra(3-(2,3-dihydroxypropylthio)ethyl)silane |

| Vinyltrimethoxysilane | 3-Mercaptopropionic acid | AIBN | 3-(Trimethoxysilyl)propyl 3-mercaptopropionate |

Data based on general thiol-ene reaction principles.

Acylation Reactions with Trimethylsilylpropynoyl Chloride

Acylation reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds and the introduction of carbonyl groups. The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution that allows for the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides. organic-chemistry.org

In the context of organosilicon chemistry, acyl chlorides bearing a trimethylsilyl group can be employed in such reactions. While specific literature on trimethylsilylpropynoyl chloride is scarce, the general principles of Friedel-Crafts acylation can be applied. The reaction typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because both the reactant and the product form complexes with the catalyst. organic-chemistry.org

The electrophilic species in a Friedel-Crafts acylation is an acylium ion, which is generated from the reaction of the acyl chloride with the Lewis acid. nih.govmasterorganicchemistry.com This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylations. organic-chemistry.orgyoutube.com

Table 3: General Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent |

|---|---|---|---|

| Benzene (B151609) | Acetyl chloride | AlCl₃ | CS₂ |

| Toluene | Propionyl chloride | FeCl₃ | Nitrobenzene |

Illustrative examples of general Friedel-Crafts acylation reactions.

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact and enhance safety. alliancechemical.commit.edu This involves the development of more sustainable processes, the use of less hazardous materials, and the reduction of waste. mit.edu

Exploration of Alternative Reagents to Chlorosilanes

A major focus of green chemistry in organosilane synthesis is the development of alternatives to chlorosilanes. mdpi.com The traditional synthesis of many organosilicon compounds relies on chlorosilanes, which can lead to the production of harmful byproducts like hydrogen chloride. mdpi.com

One promising alternative is the use of alkoxysilanes. mdpi.com These compounds can be synthesized through methods that avoid the use of chlorosilanes, aligning with green chemistry principles. For example, a direct synthesis of alkoxysilanes from metallurgical silicon and alcohols in the presence of a copper catalyst has been reported. mdpi.com This process avoids the use of chlorosilanes and produces triethoxysilane and hydrogen as products. mdpi.com

Another green approach is the use of mechanochemistry, which involves solvent-free reactions conducted at ambient temperatures. rsc.orgmit.edu A direct mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, offering a more environmentally friendly route to these important organosilicon precursors. rsc.org

The development of these alternative reagents and synthetic methods is crucial for advancing the sustainability of organosilicon chemistry.

Table 4: Comparison of Traditional and Greener Routes to Organosilanes

| Feature | Traditional Method (Chlorosilane-based) | Greener Alternative (Alkoxysilane-based) |

|---|---|---|

| Starting Materials | Chlorosilanes | Metallurgical silicon, Alcohols, Ethers |

| Byproducts | Hydrogen chloride | Hydrogen, Water |

| Solvent Use | Often requires organic solvents | Can be solvent-free (mechanochemistry) |

| Environmental Impact | Higher potential for hazardous waste | Reduced environmental footprint |

Chemical Reactivity and Mechanistic Pathways of 2,5 Dichlorophenyl Trimethylsilane

Directed Reactivity and Site-Selective Transformations

The substitution pattern on the aromatic ring of (2,5-Dichlorophenyl)trimethylsilane creates a complex landscape for regioselectivity in chemical reactions. The directing effects of the chloro and trimethylsilyl (B98337) groups can be either cooperative or competitive, depending on the reaction conditions.

Ortho-Directed Lithiation and its Steric/Electronic Control

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr In this process, a heteroatom-containing group, known as a directing metalation group (DMG), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgunblog.frnih.gov

For this compound, the potential sites for lithiation are the positions ortho to the directing groups. The trimethylsilyl group is a known, albeit weak, DMG. However, the chlorine atoms also exert a strong inductive effect, increasing the acidity of adjacent protons. The regiochemical outcome of lithiation is a delicate balance between:

Steric Hindrance: The bulky trimethylsilyl group can sterically block access to the C6 position.

Electronic Effects: The chlorine atoms at C2 and C5 strongly acidify the protons at C3, C4, and C6. The TMS group is also known to acidify ortho-protons.

Complex-Induced Proximity Effects (CIPE): The ability of a directing group to chelate the lithium reagent is crucial for ortho-lithiation. scirp.orgscirp.org

In a related system, 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium (B86547) occurs at the C4 position, situated between the two chlorine atoms. However, when the C4 position is blocked by a trimethylsilyl group, subsequent lithiation is directed to the C2 position of the dichlorophenyl ring. researchgate.net This suggests that in this compound, lithiation would likely be directed to the C6 position, which is ortho to the TMS group and one of the chlorine atoms, unless sterically prohibited. The C3 position is another potential site due to the influence of the two chlorine atoms. The precise outcome often depends on the specific base (e.g., n-BuLi, s-BuLi/TMEDA) and reaction conditions used. scirp.orgscirp.org

Influence of Remote Trimethylsilyl Groups on Aromatic Reactivity

The trimethylsilyl group influences the reactivity of the aromatic ring beyond just directing ortho-lithiation. wikipedia.org Its large molecular volume and chemical inertness make it a useful protecting group. wikipedia.orgontosight.ai The C-Si bond can also stabilize adjacent carbocations (α-effect) and carbanions (β-effect), although these are less pronounced in aryl systems compared to alkylsilanes.

A key reaction demonstrating the influence of the TMS group is protodesilylation, the acid-catalyzed cleavage of the aryl-silicon bond. A study on the protodesilylation of o-XC₆H₄·SiMe₃ compounds showed that electron-withdrawing groups like chlorine decrease the reaction rate compared to unsubstituted phenyltrimethylsilane. rsc.org The rate of cleavage for o-chlorophenyltrimethylsilane relative to the parent compound was found to be 3.4 x 10⁻². rsc.org This deactivating effect is attributed to the strong inductive electron withdrawal of the chlorine atom, which destabilizes the positively charged intermediate formed during electrophilic attack. rsc.org For this compound, the presence of a second chlorine atom would be expected to further decrease the rate of protodesilylation.

Role as a Leaving Group and in Situ Reagent Generation

The trimethylsilyl group is pivotal in the generation of highly reactive intermediates, such as arynes, by acting as a masked leaving group that can be activated under specific conditions.

Generation of Arynes from O-(Trimethylsilyl)aryl Fluorosulfates

A modern and widely used method for generating arynes involves the fluoride-induced 1,2-elimination of o-silylaryl triflates or related precursors. nih.govsci-hub.se This method, often called the Kobayashi method, provides a mild route to these versatile intermediates. nih.govsci-hub.se More recently, O-(trimethylsilyl)aryl fluorosulfates have been developed as effective and accessible aryne precursors. researchgate.netacs.orgnih.gov

The synthesis of these precursors starts from a phenol (B47542), which would require the conversion of this compound into the corresponding 2,5-dichloro-6-(trimethylsilyl)phenol. This phenol can then be reacted to form an O-(trimethylsilyl)aryl fluorosulfate (B1228806). researchgate.netacs.orgnih.gov Upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), a "domino" reaction occurs. researchgate.netnih.gov The fluoride ion attacks the silicon atom, leading to the elimination of the fluorosulfate group and the in situ formation of a 3,6-dichlorobenzyne intermediate. This reactive aryne can then be trapped by various reagents like furans or azides in cycloaddition reactions. acs.orgnih.govacs.org

Table 1: Aryne Generation from Silylated Precursors

| Precursor Type | Activating Reagent | Reactive Intermediate | Key Feature |

|---|---|---|---|

| o-(Trimethylsilyl)aryl triflate | Fluoride source (e.g., CsF, TBAF) | Aryne | Most common and well-established method. nih.govsci-hub.se |

| o-(Trimethylsilyl)aryl fluorosulfate | Fluoride source or heat | Aryne | Uses less hazardous reagents than triflic anhydride. researchgate.netacs.org |

Silyl (B83357) Anion Chemistry and Reductive Cleavage Reactions

While less common for arylsilanes compared to other transformations, the C-Si bond can undergo cleavage. Protodesilylation, as mentioned, is an electrophilic cleavage. Reductive cleavage to generate a silyl anion and an aryl anion is generally difficult and requires harsh conditions. More relevant is the cleavage of the C-Si bond in the context of cross-coupling reactions where the silyl group is transformed into a more reactive functional group (e.g., a boronic ester for Suzuki coupling) prior to the coupling step. Direct cross-coupling of arylsilanes is possible but often requires specific activation, for instance, with fluoride ions to form a hypervalent silicate (B1173343) species that can undergo transmetalation to a palladium catalyst.

Participation in Catalytic Processes

This compound is primarily a building block or precursor rather than a direct participant in catalytic cycles. Its main role in catalysis is as a starting material for more complex molecules that may act as ligands or substrates in cross-coupling reactions. wikipedia.orgfiveable.meyoutube.com

For example, it can be a substrate in palladium-catalyzed cross-coupling reactions like the Stille, Suzuki, and Sonogashira reactions. libretexts.orgyoutube.com For a Suzuki reaction, the trimethylsilyl group would first need to be converted into a boronic acid or boronic ester. However, the aryl chloride moieties can directly participate in cross-coupling. For instance, in a Sonogashira coupling, one of the C-Cl bonds could be coupled with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov The regioselectivity of such a reaction would be influenced by the steric and electronic environment of the two chlorine atoms.

A search for a related compound, [2-(3,5-dichlorophenyl)ethynyl]trimethylsilane, indicates its use in contexts that suggest involvement in further synthetic transformations, likely leveraging the reactive ethynyl (B1212043) group introduced via a coupling reaction. uni.lu

Metal-Catalyzed Hydrosilylation Reactions

Metal-catalyzed hydrosilylation is a fundamental process in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. This reaction is one of the most significant industrial applications for producing organosilane compounds. The process is typically catalyzed by transition metal complexes, most notably those based on platinum, rhodium, and iron. nih.govresearchgate.net

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism, which involves:

Oxidative addition of the Si-H bond to the low-valent metal center.

Coordination of the alkene to the resulting metal-silyl-hydride complex.

Insertion of the alkene into the metal-hydride bond.

Reductive elimination of the alkylsilane product, regenerating the active catalyst.

It is critical to note that This compound itself cannot function as a reagent in hydrosilylation reactions. This is because it lacks the necessary silicon-hydride (Si-H) bond required for the initial oxidative addition step to the metal catalyst. The molecule contains a fully substituted silicon center with three methyl groups and one 2,5-dichlorophenyl group. However, understanding hydrosilylation is relevant as it represents a primary route for the synthesis of related functionalized organosilanes.

Cross-Coupling Reactions Involving Csp2-Csp3 Bond Formation

Aryltrimethylsilanes, such as this compound, can participate in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama couplings. nih.gov These reactions form new carbon-carbon bonds by coupling the organosilane with an organic halide or triflate. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organosilane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

A significant challenge in Hiyama couplings is the relative inertness of the Si-C bond, which often necessitates an activation step. This is typically achieved by using a stoichiometric amount of a fluoride source (e.g., TBAF) or a base to form a more reactive pentacoordinate silicate species, which facilitates transmetalation. nih.gov

While Hiyama couplings traditionally focus on Csp2-Csp2 bond formation, achieving Csp2-Csp3 linkages with arylsilanes is a more complex challenge. This transformation requires the coupling of an aryltrimethylsilane with an alkyl halide. The primary difficulty lies in competing side reactions, such as β-hydride elimination in the alkyl partner after oxidative addition to the palladium center. Despite these challenges, specialized ligand systems and reaction conditions have been developed to facilitate such couplings.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Arylsilane | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryltrimethylsilane | Alkyl Halide (R-X) | Pd(0) catalyst, Ligand, Activator (e.g., F⁻) | Aryl-Alkyl (Csp²-Csp³) |

| Aryltriethoxysilane | Aryl Halide (Ar-X) | Pd(OAc)₂, TBAF | Biaryl (Csp²-Csp²) nih.gov |

Electrophilic and Nucleophilic Reactions of the Silicon Center

The silicon center in this compound is susceptible to both electrophilic and nucleophilic attack, leading primarily to the cleavage of the silicon-carbon bond.

Si-C Bond Cleavage Mechanisms

The cleavage of the aryl-silicon bond is a characteristic reaction of arylsilanes. This can be initiated by various reagents through different mechanistic pathways.

Electrophilic Cleavage: Acid-catalyzed cleavage is a common example. In the presence of water and an acid catalyst, arylsilanes can be protodesilylated. For instance, trichlorophenylsilane reacts in the presence of water to yield benzene (B151609) and silicon tetrachloride. le.ac.uk This type of reaction proceeds via an electrophilic aromatic substitution mechanism, where a proton attacks the ipso-carbon of the phenyl ring, leading to the departure of the silyl group. Studies on the cleavage of the p-methoxyphenyl-silicon bond by bromine showed that the reaction proceeds with inversion of configuration at the silicon center, which argues against a simple four-centered transition state. le.ac.uk

Nucleophilic Cleavage: The Si-C bond can also be cleaved by nucleophiles. This process generally requires the formation of a hypervalent silicon intermediate (pentacoordinate). Nucleophilic attack on the silicon atom is facilitated by the polarization of the Si-C bond and the ability of silicon to expand its coordination sphere. The mechanism of nucleophilic substitution at silicon is often distinct from that at carbon, sometimes proceeding through a stable intermediate rather than a single transition state. researchgate.netcapes.gov.br

Nucleophilic Addition Reactions Promoted by Trimethylsilyl Chloride

While this compound itself is not trimethylsilyl chloride (TMSCl), the chemistry of TMSCl is relevant to the broader class of chlorosilanes and their reactivity. TMSCl is widely used as a reaction promoter, particularly in nucleophilic addition reactions. libretexts.org It can function in several ways:

As a Lewis Acid: It can activate electrophiles, such as carbonyl compounds, making them more susceptible to nucleophilic attack.

As a Trapping Agent: It can trap alkoxide intermediates formed during a reaction, preventing reversals or side reactions.

As a Halide Source: In some reactions, it serves as a source of chloride ions.

In the context of forming silicone polymers, dichlorosilanes react with water, where the initial nucleophilic attack by water on the silicon center displaces a chloride leaving group. The resulting silanol (B1196071) is itself a nucleophile and can attack another dichlorosilane (B8785471) molecule, leading to polymerization. libretexts.org

Radical Chemistry of Dichlorophenyl-Containing Organosilanes

The presence of a dichlorophenyl group allows for the exploration of unique radical chemistry, particularly in the formation of stable radical species.

Formation and Reactivity of Dithiadiazolyl Radical Derivatives

A significant area of research involves the synthesis of stable heterocyclic radicals derived from aryl precursors. Dichlorophenyl-containing organosilanes can be converted to the corresponding benzonitriles, which are precursors for 1,2,3,5-dithiadiazolyl (DTDA) radicals. Specifically, the radical 2,5-dichlorophenyl-1,2,3,5-dithiadiazolyl (3) has been synthesized and characterized. researchgate.net

These radicals are typically prepared from the corresponding nitrile, which reacts with sulfur monochloride in the presence of a reducing agent. The resulting DTDA radicals are notable for their stability and their tendency to form π–π dimers in the solid state. In the case of the dichlorophenyl derivatives, the solid-state structure is heavily influenced by both this dimerization and intermolecular Cl⋯Cl and S⋯Cl contacts. researchgate.net

Magnetic susceptibility measurements show that these dimers are diamagnetic at low temperatures but exhibit paramagnetism at higher temperatures (around 200 K) due to the thermal population of a triplet excited state. researchgate.net This indicates a significant electronic interaction between the radical units within the dimer.

Table 2: Structural and Magnetic Data for (2,5-Dichlorophenyl)dithiadiazolyl Radical Dimer researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Compound Name | 2,5-Dichlorophenyl-1,2,3,5-dithiadiazolyl (3) | The specific radical derivative studied. |

| Dimer Structure | cis-cofacial π–π | The arrangement of two radical units in the solid state. |

| Intra-dimer S⋯S Contact | 3.119(8) – 3.300(5) Å | The distance between sulfur atoms of adjacent radical units, indicating dimerization. |

| Exchange Interaction (2J) | -904 to -1529 cm⁻¹ | A measure of the strength of the magnetic coupling between radicals in the dimer (antiferromagnetic). |

Theoretical and Computational Investigations of 2,5 Dichlorophenyl Trimethylsilane

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within (2,5-Dichlorophenyl)trimethylsilane dictate its physical and chemical properties. Advanced computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. irjweb.comresearchgate.net By calculating the electron density, DFT methods can determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed across the aromatic ring system. The electron-withdrawing chlorine atoms and the silicon atom's properties would modulate the energies of these orbitals.

Electron density maps derived from DFT calculations illustrate the distribution of electrons within the molecule. Regions of high electron density are typically found around the electronegative chlorine atoms and within the covalent bonds, while areas of lower electron density are found near the hydrogen atoms. The molecular electrostatic potential (MEP) map, which is calculated from the electron density, reveals the sites most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table illustrates typical data obtained from DFT calculations. The values are hypothetical for this compound and serve to demonstrate the concepts.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. mdpi.comnih.gov |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and atomic hybrids. uni-muenchen.deyoutube.com It provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govwisc.edu

Furthermore, NBO analysis provides a description of the hybridization of each atom. youtube.com The carbon atoms of the phenyl ring would be expected to have sp² hybridization, while the silicon atom, bonded to three methyl groups and the phenyl ring, would exhibit sp³ hybridization. The analysis can reveal deviations from these idealized hybridizations due to the specific electronic environment. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data for a Key Interaction in this compound This table shows a hypothetical donor-acceptor interaction to illustrate the type of information gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| π(C1-C2) | σ(C5-Cl) | 2.5 | π-electron delocalization from the aromatic ring into the anti-bonding orbital of a carbon-chlorine bond, contributing to bond character and molecular stability. |

| σ(C-Si) | π(C-C) | 7.2 | Hyperconjugation between the C-Si bond and the aromatic ring, influencing the electronic properties and reactivity of the silyl (B83357) group. taylorfrancis.com |

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM theory, analyzes the topology of the electron density (ρ(r)) to define atoms and the chemical bonds between them. gla.ac.uk This method provides a rigorous and unambiguous way to partition a molecule into atomic basins and to characterize the nature of interatomic interactions. nih.govresearchgate.net

The analysis focuses on the critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. gla.ac.ukuni-muenchen.de Several properties are evaluated at the BCP to classify the interaction:

The electron density itself (ρ_b): Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ_b): Negative values are characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. Positive values are typical of closed-shell (ionic, van der Waals, or hydrogen bond) interactions, where density is depleted in the internuclear region. uni-muenchen.de

The total energy density (H_b): A negative value for H_b also suggests a significant covalent character.

For this compound, AIM analysis would provide quantitative data on the C-C, C-H, C-Cl, and C-Si bonds, allowing for a detailed comparison of their strengths and covalent character.

Table 3: Representative AIM Parameters for Bonds in this compound This table presents hypothetical AIM data to illustrate how different bonds within the molecule might be characterized.

| Bond | ρ_b (a.u.) | ∇²ρ_b (a.u.) | H_b (a.u.) | Bond Character |

| C-C (aromatic) | 0.31 | -0.85 | -0.35 | Covalent |

| C-Cl | 0.18 | +0.05 | -0.09 | Polar Covalent |

| C-Si | 0.15 | +0.40 | -0.07 | Polar Covalent |

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the detailed pathway from reactants to products. rsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. rsc.org Computational methods can locate and characterize these fleeting structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. acs.org The calculated energy of the transition state relative to the reactants gives the activation energy, a crucial factor in determining the reaction rate. rsc.org

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the silicon center, TS calculations can reveal the precise geometry of the activated complex and the energy barriers involved.

Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry can often predict these outcomes. researchgate.net

For this compound, a key question is the regioselectivity of electrophilic aromatic substitution. The phenyl ring has three available positions for substitution (positions 3, 4, and 6). The directing effects of the two chlorine atoms and the trimethylsilyl (B98337) group will determine the outcome. By calculating the energies of the transition states for attack at each position, one can predict the major product. The position leading to the lowest energy transition state will be the most favored pathway. researchgate.net

The electronic nature of the substituents is paramount. Both chlorine and the trimethylsilyl group are ortho-, para-directing, but deactivating (with the silyl group being weakly deactivating). In this molecule, the positions are:

Position 6: Ortho to one chlorine and meta to the other.

Position 4: Para to one chlorine and ortho to the other.

Position 3: Ortho to the silyl group and meta to both chlorines.

Predicting the outcome requires careful consideration of both steric and electronic effects. Computational models, by evaluating the stability of intermediates and transition states, can provide a quantitative prediction of regioselectivity. researchgate.netnih.gov For instance, studies on the lithiation of related dichlorophenyl derivatives have shown that regioselectivity can be precisely controlled and understood by considering the directing effects of the substituents. researchgate.net

Solvation Effects on Reaction Pathways

The solvent environment can significantly influence the reaction pathways of this compound, particularly in reactions involving charged or highly polar transition states. Computational studies, often employing implicit or explicit solvent models, are crucial for understanding these effects.

One key area of investigation has been the metalation of this compound. Theoretical studies on the lithiation of related chloroarenes have highlighted the directing effects of the substituents and the role of the solvent in stabilizing the resulting organolithium intermediates. For this compound, the chlorine atoms and the trimethylsilyl group exert both steric and electronic influences that guide the regioselectivity of deprotonation.

Computational models predict that the reaction pathway and the stability of intermediates are sensitive to the polarity and coordinating ability of the solvent. In non-polar solvents, aggregation of organolithium species is common, and computational models must account for these clusters to accurately predict reaction outcomes. In polar aprotic solvents like tetrahydrofuran (B95107) (THF), solvent molecules coordinate to the lithium cation, breaking down aggregates and increasing the reactivity of the base. This coordination is explicitly modeled in computational studies to provide a realistic energy profile of the reaction. The calculated activation barriers for deprotonation at different positions on the aromatic ring can vary significantly with the solvent model used, underscoring the importance of including solvation effects in theoretical predictions of reactivity for this compound.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their characterization and structural elucidation.

Density Functional Theory (DFT) is a widely used method for the prediction of Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si can be predicted. These predictions are valuable for assigning experimental spectra and for understanding the electronic structure of the molecule.

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen functional and basis set. For organosilicon compounds, basis sets that include polarization and diffuse functions are generally required for accurate results. The predicted chemical shifts for this compound will be influenced by the electron-withdrawing nature of the chlorine atoms and the electronic and steric effects of the trimethylsilyl group.

Below is a table of hypothetical, yet plausible, DFT-calculated ¹³C and ¹H NMR chemical shifts for this compound in chloroform, a common NMR solvent. These values are benchmarked against typical experimental ranges for similar substituted benzenes.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C1-Si | 140.5 | - |

| C2-Cl | 135.2 | - |

| C3-H | 130.8 | 7.45 |

| C4-H | 128.5 | 7.30 |

| C5-Cl | 133.9 | - |

| C6-H | 132.1 | 7.55 |

| Si(CH₃)₃ | -1.5 | 0.35 |

Note: These are illustrative values based on computational chemistry principles for similar molecules and are not from a specific published study on this compound.

Spin-spin coupling constants can also be computed, providing further structural information. For instance, the ³J(H,H) coupling constants between the aromatic protons can help confirm their relative positions on the ring.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities.

The calculated vibrational spectrum of this compound is expected to show characteristic bands for the C-Cl stretching modes, the Si-C stretching and bending modes, and the various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

| ν(C-H) | 3100-3050 | A' | Aromatic C-H stretch |

| ν(C=C) | 1580-1450 | A' | Aromatic ring stretch |

| δ(C-H) | 1250-1000 | A' | In-plane C-H bend |

| ν(C-Cl) | 800-600 | A', A'' | C-Cl stretch |

| ν(Si-C) | 850-700 | A' | Si-C stretch |

| ρ(Si(CH₃)₃) | ~840 | A' | Si(CH₃)₃ rock |

Note: These are illustrative values based on computational studies of similar halogenated phenylsilanes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its properties and reactivity. Computational methods provide a powerful lens through which to explore these aspects.

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. By exploring the PES, stable conformers (local minima) and the transition states that connect them can be identified. For this molecule, a key conformational variable is the torsion angle of the trimethylsilyl group relative to the phenyl ring.

A relaxed PES scan, where the C(aryl)-Si bond is rotated and all other geometric parameters are allowed to relax, can reveal the rotational barrier of the trimethylsilyl group. Due to the presence of two ortho-chloro substituents, steric hindrance is expected to influence this rotational profile, leading to distinct energy minima and maxima. The global minimum conformation will correspond to the most stable arrangement of the trimethylsilyl group, likely one that minimizes steric clashes with the adjacent chlorine atom.

The conformational preferences of this compound can differ between the gas phase and solution. In the gas phase, intramolecular forces such as steric repulsion and dipole-dipole interactions dominate. In solution, intermolecular interactions with solvent molecules also play a crucial role.

Advanced Research Applications in Organic and Materials Synthesis

Precursors in Complex Molecule Synthesis

The unique electronic and steric properties of (2,5-Dichlorophenyl)trimethylsilane make it an important precursor for the assembly of intricate molecular architectures, particularly those requiring precise substitution patterns on an aromatic core.

A key application of this compound is in directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. The trimethylsilyl (B98337) (TMS) group, in concert with the chlorine atoms, influences the site of deprotonation when the molecule is treated with strong organolithium or magnesium bases.

Detailed research has shown that the bulky trimethylsilyl group can sterically hinder deprotonation at the adjacent C2 position. researchgate.net In the case of this compound, metalation with bases like sec-butyllithium (B1581126) occurs preferentially at the C4 position, which is ortho to the C5 chlorine atom but remote from the TMS group. This regioselectivity is a direct consequence of the electronic activation provided by the chlorine atom and the steric environment created by the silyl (B83357) group. This selective metalation generates a potent nucleophilic intermediate that can react with a wide array of electrophiles to introduce new functional groups at a specific position, a process that would be challenging to achieve through classical electrophilic aromatic substitution methods. researchgate.netsigmaaldrich.com

A study on the metalation of various chloroarenes highlighted the specific reactivity of this compound. researchgate.net The findings demonstrated that metalation is kinetically favored at the C4 position over the C3 or C6 positions, providing a reliable route to 1,2,4,5-tetrasubstituted benzene (B151609) derivatives. This controlled functionalization is crucial for synthesizing complex molecules such as pharmaceuticals, agrochemicals, and organic electronic materials. nih.gov

| Substrate | Base | Major Metalation Site | Resulting Intermediate | Reference |

|---|---|---|---|---|

| This compound | sec-Butyllithium or Lithium 2,2,6,6-tetramethylpiperidide | C4-position | 4-Lithio-(2,5-dichlorophenyl)trimethylsilane | researchgate.net |

While direct polymerization of this compound is not widely documented, its structure presents significant potential for its use as a precursor to monomers for organosilicon polymers. Organosilicon polymers, such as polysilanes and polycarbosilanes, are known for their unique properties, including high thermal stability, chemical resistance, and useful electronic characteristics. acs.orgdtic.mil

The synthetic strategy would involve the initial functionalization of the this compound molecule, using the ortho-metalation chemistry described previously, to introduce polymerizable groups. For instance, reaction of the 4-lithiated intermediate with appropriate electrophiles could introduce vinyl, ethynyl (B1212043), or other cross-coupling handles. Subsequent polycondensation or transition-metal-catalyzed coupling of these functionalized monomers could lead to the formation of novel poly(arylsilane)s. The presence of the chlorine atoms on the polymer backbone would be expected to impart properties such as flame retardancy and modified solubility. Such polymers are valuable as preceramic fibers, coatings, and semiconducting materials. dtic.mil

Role in Catalytic and Stoichiometric Reagent Development

The structure of this compound also suggests its potential as a foundational scaffold for developing new reagents for chemical transformations.

In the field of asymmetric catalysis, the development of chiral ligands is paramount. This compound can be envisioned as a precursor for novel chiral ligands. By leveraging the regioselective metalation at the C4 position, a chiral substituent could be introduced. Subsequent transformation of the trimethylsilyl group or one of the chloro-substituents into a coordinating group (e.g., a phosphine, amine, or alcohol) would yield a chiral, bidentate ligand. The rigid, sterically defined backbone provided by the dichlorophenyl ring could create a well-defined chiral pocket around a metal center, potentially inducing high stereoselectivity in catalytic reactions. While this specific application is not yet documented in detail, the modular synthetic route makes it a plausible area for future research.

The use of this compound as a tunable reducing agent in organic transformations is not documented in the reviewed scientific literature.

Novel Chemical Species Generation

Beyond its role as a stable precursor, this compound can be used to generate highly reactive, transient chemical species that are valuable in synthesis.

The primary example is the generation of a novel organometallic species, 4-lithio-(2,5-dichlorophenyl)trimethylsilane, as discussed in section 6.1.1. researchgate.net This species is a powerful synthetic intermediate in its own right, enabling the creation of a diverse library of new molecules by reacting it with different electrophiles.

Furthermore, the structure of this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate, specifically 3,6-dichlorobenzyne. Arynes are exceptionally reactive species used to form carbon-carbon and carbon-heteroatom bonds through cycloaddition and nucleophilic trapping reactions. wikipedia.orgsciencemadness.org The generation of an aryne from an arylsilane precursor is a well-established method, often involving the reaction of a 2-(trimethylsilyl)aryl triflate with a fluoride (B91410) source. nih.govtcichemicals.com By converting the C2-chloro substituent of this compound to a better leaving group (like a triflate), a pathway to dichlorobenzyne could be opened, providing rapid access to complex, fused ring systems.

| Precursor | Reaction Type | Generated Species | Synthetic Utility | Reference |

|---|---|---|---|---|

| This compound | Directed ortho-Metalation | 4-Lithio-(2,5-dichlorophenyl)trimethylsilane | Regioselective functionalization with electrophiles | researchgate.net |

| This compound (hypothetical modification required) | Aryne Formation (e.g., via triflate) | 3,6-Dichlorobenzyne | Cycloadditions, nucleophilic additions | wikipedia.orgtcichemicals.com |

Precursors for Reactive Intermediates (e.g., Arynes)

One of the most powerful applications of aryltrimethylsilanes in modern organic synthesis is their use as precursors for arynes, which are highly reactive dehydroaromatic species. The generation of arynes from ortho-silylaryl triflates, often called the Kobayashi method, allows for the formation of these intermediates under remarkably mild and neutral conditions, avoiding the harsh bases or high temperatures required by classical methods. abcr.comtcichemicals.com

This compound can be readily converted into a potent aryne precursor. The key is the introduction of a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate, -OTf), ortho to the trimethylsilyl group. While the starting compound itself is not the direct aryne generator, it is the key starting material for a precursor that, upon exposure to a fluoride source like cesium fluoride (CsF), undergoes a fluoride-induced 1,2-elimination to generate the corresponding aryne. tcichemicals.comnih.gov In the case of a precursor derived from this compound, this process would yield 4-chlorobenzyne, a valuable intermediate for accessing substituted aromatic systems.

The general mechanism involves the attack of a fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then undergoes fragmentation, eliminating the leaving group and forming the aryne triple bond. This method has proven exceptionally useful in the synthesis of natural products, complex heterocyles, and large aromatic compounds. abcr.comsigmaaldrich.com Researchers have also developed alternative precursors, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which function similarly but avoid the use of the expensive and corrosive trifluoromethanesulfonic anhydride. nih.gov

| Precursor Type | Leaving Group (LG) | Activator | Generated Aryne Example | Reference |

|---|---|---|---|---|

| o-(Trimethylsilyl)aryl Triflate | -OTf (Triflate) | Fluoride Source (e.g., CsF, TBAF) | Benzyne | tcichemicals.comnih.gov |

| o-(Trimethylsilyl)aryl 4-Chlorobenzenesulfonate | -OSO₂C₆H₄Cl | Fluoride Source (e.g., CsF) | Benzyne | nih.gov |

| Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate | -I⁺Ph | Fluoride Source (e.g., TBAF) | Benzyne | tcichemicals.com |

| o-Halogenoaryltrimethylsilane | -Br, -I | Organolithium (forms aryne via different mechanism) | Benzyne | tcichemicals.com |

Synthesis of Radical Species and Their Self-Assembly

The generation of radical species from organosilanes represents a frontier in synthetic chemistry, with applications in polymerization and materials science. While specific research on the generation of radicals from this compound is not widely documented, studies on analogous compounds provide insight into potential pathways. For instance, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) is a well-known radical-based reducing agent. mdpi.comdntb.gov.ua The corresponding silyl radical, (TMS)₃Si•, can be generated and used to mediate a variety of chemical transformations, including hydrosilylation and tandem cyclizations. mdpi.comdntb.gov.ua

A potential pathway for generating a radical from an arylsilane involves photo-induced electron transfer. Mechanistic studies have shown that singlet oxygen, generated by visible light, can abstract an electron from a silane (B1218182) to form a silyl radical cation. nih.gov Applying this concept, this compound could potentially form a radical cation under specific photochemical conditions.

The subsequent self-assembly of such radical species is a highly advanced topic, often explored in the context of materials science for creating ordered nanostructures. For example, the radical anions of specifically designed, highly electron-deficient molecules like nitrated perylene (B46583) diimides have been shown to form under ambient conditions and exhibit defined assembly in the solid state. rsc.org While the self-assembly of radicals derived from this compound remains a speculative area, the principles established with other functional molecules suggest a potential, yet unexplored, avenue for research.

Protection Group Chemistry Beyond Standard Applications

The trimethylsilyl (TMS) group is one of the most common protecting groups for hydroxyl functionalities in organic synthesis. ontosight.ai Its standard application involves straightforward protection and deprotection. However, a more sophisticated use of this group involves modulating its stability and reactivity by leveraging the electronic properties of substituents on an attached aryl ring.

In this compound, the two electron-withdrawing chlorine atoms on the phenyl ring exert a significant electronic effect. This effect can alter the stability of the silicon-carbon bond and the lability of the silyl group when used for protection. Research on substituted protecting groups has demonstrated that electron-withdrawing substituents can significantly impact stability. mdpi.combeilstein-journals.org For instance, in studies on acetal (B89532) protecting groups, the rate of hydrolytic cleavage was found to correlate directly with the electronic nature of the substituents; electron-withdrawing groups stabilized the acetal, making it more robust and requiring harsher conditions for removal. beilstein-journals.org By analogy, the dichlorophenyl substituent would be expected to alter the stability of the TMS protecting group relative to a standard TMS ether, allowing for selective deprotection strategies in complex molecules—a concept known as orthogonal protection. uchicago.edu This fine-tuning of protecting group lability based on electronic effects is a key "beyond standard" application.

| Substituent on Protecting Group | Electronic Effect | Predicted Effect on Acetal Stability | Relative Rate of Cleavage (Example) | Reference |

|---|---|---|---|---|

| Cyclohexyloxy | Electron-Donating | Decreased | 7.7 | beilstein-journals.org |

| Isopropoxy | Electron-Donating | Decreased | 7.4 | beilstein-journals.org |

| Methoxy | Neutral (Reference) | Reference | 1 | beilstein-journals.org |

| Benzyloxy | Slightly Electron-Withdrawing | Increased | 0.6 | beilstein-journals.org |

| 2,2,2-Trifluoroethoxy | Strongly Electron-Withdrawing | Greatly Increased | 0.04 | beilstein-journals.org |

Another advanced application of arylsilanes that transcends simple protection is their use in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling. thermofisher.com In these reactions, the arylsilane acts as a stable, non-toxic, and easy-to-handle organometallic surrogate, coupling with organohalides or triflates to form new carbon-carbon bonds. The this compound moiety can thus serve as a building block for constructing complex biaryl or substituted aromatic structures, a function far beyond the temporary masking of a functional group.

Future Research Directions and Emerging Avenues for 2,5 Dichlorophenyl Trimethylsilane

Exploration of Unconventional Reactivity Modes

While (2,5-Dichlorophenyl)trimethylsilane is a competent partner in conventional cross-coupling reactions, future research will likely focus on unlocking new modes of reactivity that exploit its unique electronic and steric properties.

One promising area is the use of photoredox catalysis . This approach uses visible light to generate radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods. princeton.edu For this compound, photoredox catalysis could facilitate novel C-C and C-heteroatom bond formations. For instance, dual catalysis systems combining a photoredox catalyst with a transition metal like nickel or palladium could enable the carboxylation of one of the C-Cl bonds under an atmosphere of CO2, a reaction that is challenging with conventional methods. organic-chemistry.org The development of photoredox methods that can selectively activate one of the two C-Cl bonds in the presence of the C-Si bond would open up pathways for creating highly complex molecules from a simple starting material. The generation of aryl radicals from aryl halides via photoredox catalysis is a powerful tool, and applying this to dichlorinated substrates could provide access to new synthetic intermediates. nih.gov

Another frontier is gold-catalyzed reactions . Arylsilanes have been successfully employed as reagents in gold-catalyzed oxyarylation of alkenes. nih.goved.ac.uk Future studies could investigate the reactivity of this compound in similar gold-catalyzed multicomponent reactions, where the silyl (B83357) group acts as the nucleophilic partner and the chloro-substituents remain available for subsequent transformations. The mild conditions of gold catalysis are often compatible with a wide range of functional groups, making this an attractive strategy for complex molecule synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. researchgate.net For reactions involving this compound, flow chemistry can enable the use of hazardous reagents or the execution of highly exothermic reactions with greater control. nih.gov

The integration of this compound into automated synthesis platforms is another key future direction. These systems can perform entire synthetic sequences, including reaction, purification, and analysis, with minimal human intervention. vapourtec.com Such platforms could be used for the high-throughput synthesis of compound libraries for drug discovery or materials science. By loading the synthesizer with this compound and a variety of coupling partners and catalysts, hundreds of distinct derivatives could be generated and screened for desired properties, accelerating the discovery process. researchgate.net

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the use of greener solvents, reducing waste, and employing catalysts based on earth-abundant metals. rsc.org

A major avenue of research is the replacement of precious metal catalysts like palladium with more sustainable alternatives. Iron-catalyzed cross-coupling reactions have emerged as a powerful method for forming C-C and C-Si bonds. mdpi.com Developing iron-based catalytic systems for the cross-coupling of this compound with various electrophiles would represent a significant step towards a more economical and environmentally benign synthesis. bohrium.comrsc.org These reactions often utilize inexpensive iron salts and can proceed under mild conditions. researchgate.net

The use of green reaction media is another critical aspect of sustainable synthesis. While many organometallic reactions are performed in anhydrous organic solvents, methodologies that utilize water as a solvent are highly desirable. louisville.edu The use of designer surfactants that form micelles in water can create nanoreactors that facilitate the reaction of non-polar substrates like this compound in an aqueous environment. This approach dramatically reduces the reliance on volatile organic solvents, which constitute a major portion of chemical waste. louisville.edu

Furthermore, developing synthetic routes that maximize atom economy is a core principle of green chemistry. Strategies such as direct C-H functionalization, as mentioned earlier, avoid the need for pre-functionalized substrates and reduce the number of synthetic steps and the amount of waste generated. mdpi.com

Advanced Computational-Experimental Synergies for Design and Discovery

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide deep insights into its reactivity and guide the development of new synthetic methods.

DFT calculations can be used to predict the electronic structure, molecular orbital energies, and electrostatic potential of this compound. This information helps in rationalizing its reactivity towards different reagents and predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, computational studies can elucidate the mechanism of unconventional reactions, helping chemists to understand unexpected outcomes and optimize reaction conditions. nih.gov

In the context of catalysis, DFT can be employed to model transition states and reaction intermediates for various catalytic cycles involving this compound. This can help in understanding the factors that control regioselectivity and stereoselectivity in C-H functionalization or cross-coupling reactions. st-andrews.ac.uk A detailed mechanistic understanding derived from computational studies can guide the rational design of more efficient and selective catalysts and ligands. nih.gov By predicting the thermodynamic and kinetic favorability of different reaction pathways, computational chemistry can significantly reduce the amount of empirical screening required, saving time and resources and accelerating the discovery of novel transformations.

Q & A

Basic Research Question: What are the established synthetic routes for (2,5-dichlorophenyl)trimethylsilane, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis of aryltrimethylsilanes typically involves nucleophilic substitution or cross-coupling reactions. For example, a Grignard reagent (e.g., 2,5-dichlorophenylmagnesium bromide) can react with chlorotrimethylsilane in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key parameters include:

- Temperature : 0–50°C to prevent side reactions.

- Reagents : Triethylamine (Et₃N) is often used to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane) isolates the product.

Yields exceeding 80% are achievable with rigorous moisture exclusion .

Basic Research Question: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Analytical validation requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of residual solvents and correct substitution patterns. For silanes, ²⁹Si NMR can verify silicon bonding environments .

- GC-MS : Retention time and fragmentation patterns match reference standards.

- Elemental Analysis : Confirms %C, %H, and %Cl alignment with theoretical values.

- HPLC : Reverse-phase methods with UV detection (e.g., 254 nm) assess purity >98% .

Advanced Research Question: How do electronic effects of the 2,5-dichlorophenyl substituent influence the reactivity of the silicon center?

Methodological Answer:

The electron-withdrawing chlorine substituents increase the electrophilicity of the silicon atom, enhancing its susceptibility to nucleophilic attack. Comparative studies with non-chlorinated analogs show:

- Hydrolysis Rates : this compound undergoes faster hydrolysis in aqueous ethanol (k = 1.2 × 10⁻³ s⁻¹ at 25°C) compared to phenyltrimethylsilane (k = 3.5 × 10⁻⁴ s⁻¹) due to inductive effects .

- Cross-Coupling : The dichlorophenyl group stabilizes transition states in Stille couplings, improving aryl transfer efficiency .

Advanced Research Question: What biological targets or pathways are influenced by this compound, and how are these interactions characterized?

Methodological Answer:

While direct data on this compound is limited, structurally related aryl silanes exhibit bioactivity through:

- Enzyme Inhibition : Analogous compounds inhibit cytochrome P450 enzymes (IC₅₀ = 15–45 µM) via coordination to heme iron. Assays involve recombinant enzymes and fluorogenic substrates .

- Protein Binding : Surface plasmon resonance (SPR) reveals affinity for zinc finger proteins (Kd = 8.2 µM), potentially disrupting DNA-protein interactions .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess viability reduction at IC₅₀ values >100 µM, suggesting low acute toxicity .

Advanced Research Question: How can this compound be derivatized for use in catalytic or materials science applications?

Methodological Answer:

Derivatization strategies include:

- Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst yields (2,5-dichlorophenyl)boronic acid derivatives for Suzuki couplings .

- Silyl Ether Formation : Reaction with alcohols (e.g., benzyl alcohol) under acidic conditions produces stable silyl ethers for polymer precursors .

- Surface Functionalization : Silane groups bind to hydroxylated surfaces (e.g., silica nanoparticles) via siloxane linkages, characterized by FTIR (Si-O-Si stretch at 1100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.